molecular formula C6H6N2O B1664038 Acetylpyrazine CAS No. 22047-25-2

Acetylpyrazine

Cat. No.: B1664038
CAS No.: 22047-25-2
M. Wt: 122.12 g/mol
InChI Key: DBZAKQWXICEWNW-UHFFFAOYSA-N
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Description

Acetylpyrazine is an organic compound with the chemical formula C₆H₆N₂O. It is a yellow-brown powder at room temperature and is known for its characteristic popcorn-like aroma. This compound is a pyrazine derivative and a ketone, commonly found in various foods such as seeds, nuts, and meats. It is widely used in the food industry for its flavoring properties and is considered generally recognized as safe by the U.S. Food and Drug Administration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylpyrazine can be synthesized through several methods. One common route involves the dehydration of pyrazinamide to form the corresponding nitrile, which then reacts with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield this compound . Another method involves the catalytic ammoxidation of 2-methylpyrazine to 2-cyanopyrazine, which is then converted to this compound .

Industrial Production Methods: In industrial settings, this compound is produced using optimized versions of the above synthetic routes. The processes are designed to maximize yield and purity while minimizing costs and environmental impact. Catalysts and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Acetylpyrazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyrazinecarboxylic acid derivatives.

    Reduction: It can be reduced to form pyrazine derivatives with different functional groups.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetylpyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Acetylpyrazine is unique among pyrazine derivatives due to its distinct aroma and flavor properties. Similar compounds include:

    Methylpyrazine: Known for its nutty aroma, used in flavorings and fragrances.

    Ethylpyrazine: Has a roasted, nutty scent, also used in the food industry.

    2,3-Dimethylpyrazine: Exhibits a chocolate-like aroma, commonly used in confectionery products.

Compared to these compounds, this compound stands out for its popcorn-like aroma, making it particularly valuable in applications where this specific scent is desired .

Properties

IUPAC Name

1-pyrazin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZAKQWXICEWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047085
Record name Acetylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, colourless to pale yellow crystals with a nutty, popcorn, breadcrust odour
Record name 2-Acetylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031861
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/822/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in organic solvents, moderately soluble (in ethanol)
Record name 2-Acetylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/822/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

22047-25-2
Record name Acetylpyrazine
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Record name 2-Acetylpyrazine
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Record name Acetylpyrazine
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Record name Ethanone, 1-(2-pyrazinyl)-
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Record name Acetylpyrazine
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Record name Pyrazin-1-ylethan-1-one
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Record name 2-ACETYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Acetylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031861
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75 - 77 °C
Record name 2-Acetylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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